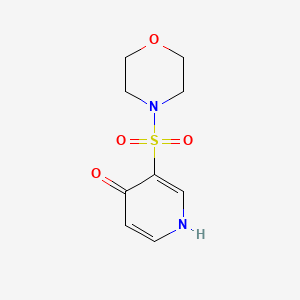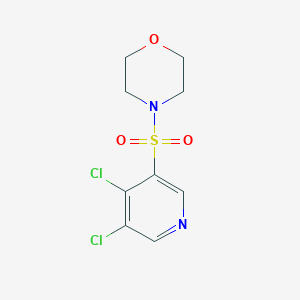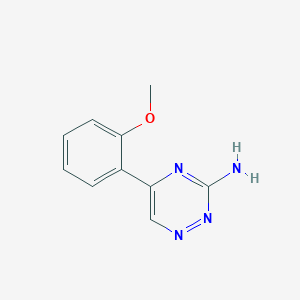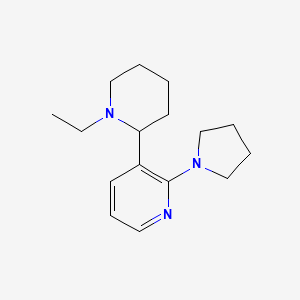![molecular formula C14H8FNO3 B11814078 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-fluorophényl)benzo[d]oxazole-5-carboxylique est un composé hétérocyclique qui appartient à la classe des benzoxazoles. Ce composé est caractérisé par la présence d’un groupe fluorophényle attaché au cycle benzoxazole, qui est en outre substitué par un groupe acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-(3-fluorophényl)benzo[d]oxazole-5-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du chlorure de 3-fluorobenzoyle avec la 2-aminophénol en présence d’une base, suivie d’une cyclisation pour former le cycle benzoxazole. Le groupe acide carboxylique peut être introduit par des réactions ultérieures .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. L’utilisation de catalyseurs et de conditions de réaction contrôlées peut améliorer l’efficacité de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’acide 2-(3-fluorophényl)benzo[d]oxazole-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactions d’halogénation ou de nitration peuvent être effectuées à l’aide d’agents d’halogénation ou de nitration appropriés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire des dérivés halogénés ou nitrés .
Applications De Recherche Scientifique
L’acide 2-(3-fluorophényl)benzo[d]oxazole-5-carboxylique a une large gamme d’applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-fluorophényl)benzo[d]oxazole-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorophényle améliore son affinité de liaison à certaines enzymes ou récepteurs, conduisant à la modulation des voies biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du système biologique étudié .
Composés similaires :
Acide 2-(3,5-dichlorophényl)benzo[d]oxazole-5-carboxylique : Connu pour ses propriétés antimicrobiennes.
Acide 2-(4-méthoxyphényl)benzo[d]oxazole-5-carboxylique : Étudié pour son activité anticancéreuse.
Acide 2-(2-hydroxyphényl)benzo[d]oxazole-5-carboxylique : Présente des propriétés antioxydantes.
Unicité : L’acide 2-(3-fluorophényl)benzo[d]oxazole-5-carboxylique est unique en raison de la présence du groupe fluorophényle, qui confère des propriétés chimiques et biologiques distinctes. Cette substitution au fluor peut améliorer la stabilité, la lipophilie et l’affinité de liaison du composé aux cibles moléculaires, ce qui en fait un composé précieux pour diverses applications .
Comparaison Avec Des Composés Similaires
2-(3,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid: Known for its antimicrobial properties.
2-(4-Methoxyphenyl)benzo[d]oxazole-5-carboxylic acid: Studied for its anticancer activity.
2-(2-Hydroxyphenyl)benzo[d]oxazole-5-carboxylic acid: Exhibits antioxidant properties.
Uniqueness: 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H8FNO3 |
|---|---|
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C14H8FNO3/c15-10-3-1-2-8(6-10)13-16-11-7-9(14(17)18)4-5-12(11)19-13/h1-7H,(H,17,18) |
Clé InChI |
SMUVFADPJDTLHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B11813998.png)

![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)









